molecular formula C9H8N2OS B1593458 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 2503-66-4

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1593458
CAS RN: 2503-66-4
M. Wt: 192.24 g/mol
InChI Key: HNFIJWNVPWXSOL-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (5-MPOT) is an organic compound belonging to the family of oxadiazoles. It is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms, and has been studied for a variety of applications. 5-MPOT has been used as a synthetic intermediate in organic synthesis and as an active ingredient in pharmaceuticals and other products. It has also been studied for its potential use in biochemistry, molecular biology, and drug development.

Scientific Research Applications

  • Synthetic Cathinones in Forensic Toxicology

    • Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
    • The methods of application involve various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems .
    • The results show that dozens of new, previously unknown drugs appear on the illegal market every year .
  • Antioxidant Activity of Thymol-based Paracetamol Analogues

    • Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
    • The methods of application involve the synthesis of new benzamide derivatives from thymol using a green synthetic approach .
    • The results show that these compounds are good inhibitors of heme oxygenase-1, extending the development of thymol-based benzamide scaffolds as promising antioxidant agents .
  • Anti-infective Agents

    • Most of the currently marketed drugs consist of heterocyclic scaffolds containing nitrogen and or oxygen as heteroatoms in their structures .
    • Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • The results show that these compounds have potential as anti-infective agents .
  • Thymol-based Paracetamol Analogues

    • Thymol (2-isopropyl-5-methylphenol) is an important monoterpene phenol occurring in the essential oils isolated from Thymus vulgaris, Thymus zygis, Thymus hyemalis, etc. Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
    • In the present study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .
    • These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms . Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 .
  • 5-Chloro-2-methylphenyl Isothiocyanate

    • This compound is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .
    • The 5-Chloro-2-methylphenyl isothiocyanate molecule can be rotated interactively by keep clicking and moving the mouse button .
  • (2-Methylphenyl)[5-{[(propylsulfonyl)oxy]imino}-2(5H)-thiophenylidene]acetonitrile

    • This compound is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .
  • Thymol-based Paracetamol Analogues

    • Thymol (2-isopropyl-5-methylphenol) is an important monoterpene phenol occurring in the essential oils isolated from Thymus vulgaris, Thymus zygis, Thymus hyemalis, etc. Thymol and its derivatives show various activities such as antioxidant, antiinflammatory, antibacterial, and antifungal effects .
    • In the present study, a set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .
    • These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms . Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 .
  • 5-Chloro-2-methylphenyl Isothiocyanate

    • This compound is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .
    • The 5-Chloro-2-methylphenyl isothiocyanate molecule can be rotated interactively by keep clicking and moving the mouse button .
  • (2-Methylphenyl)[5-{[(propylsulfonyl)oxy]imino}-2(5H)-thiophenylidene]acetonitrile

    • This compound is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .

properties

IUPAC Name

5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFIJWNVPWXSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354469
Record name 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

2503-66-4
Record name 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
1
Citations
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org

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